molecular formula C14H11BrN2O4 B2728920 5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide CAS No. 2034351-62-5

5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2728920
CAS No.: 2034351-62-5
M. Wt: 351.156
InChI Key: HJACJXLVFULPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a bromine atom, a furan ring, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions starting from commercially available precursors. This often involves cyclization reactions to form the furo[2,3-c]pyridine core.

    Coupling Reaction: The final step involves coupling the brominated furan with the pyridine derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl group in the pyridine derivative, using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives

    Reduction: Formation of alcohol derivatives from the carbonyl group

    Substitution: Formation of various substituted furan derivatives

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the bromine atom and the furan ring can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine atom and the furan ring may play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
  • 5-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
  • 5-iodo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide

Uniqueness

The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro and iodo analogs, the bromine derivative may offer a balance between reactivity and stability, making it particularly useful in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-bromo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c15-11-2-1-10(21-11)13(18)16-5-7-17-6-3-9-4-8-20-12(9)14(17)19/h1-4,6,8H,5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJACJXLVFULPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.